3-甲酰基-4-(甲氧羰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

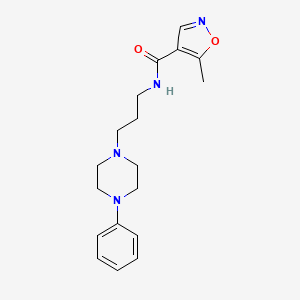

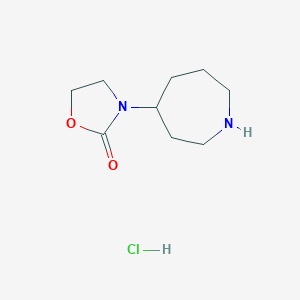

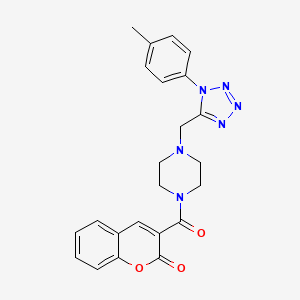

3-Formyl-4-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C10H8O5 . It is a derivative of benzoic acid, which is an important intermediate in the synthesis of various chemicals .

Synthesis Analysis

The synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid can be achieved through the esterification of dicarboxylic acids . This process involves the reaction of a dicarboxylic acid with an alcohol in the presence of a catalyst to produce an ester. The esterification process is commonly used in the production of a wide range of chemicals and is a fundamental reaction in organic chemistry .Molecular Structure Analysis

The molecular structure of 3-Formyl-4-(methoxycarbonyl)benzoic acid consists of a benzene ring substituted with a formyl group (CHO), a methoxycarbonyl group (COOCH3), and a carboxylic acid group (COOH) . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .科学研究应用

镧系元素配合物中的发光增强

Sivakumar 等人 (2010) 对镧系配位化合物使用苯甲酸衍生物(包括具有甲氧基取代基的衍生物)的研究表明,给电子基团 (-OMe) 对光物理性质的影响。这些化合物显示出增强的光致发光,这对于开发具有在传感、成像和发光器件中潜在应用的新型发光材料至关重要 (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).

有机合成中的催化应用

Magro 等人 (2010) 讨论了由钯配合物催化的炔烃甲氧羰基化,重点介绍了不饱和酯的选择性形成。该过程对于各种酯的有效合成具有重要意义,展示了含甲氧羰基化合物在促进有机合成和工业化学中基本催化反应中的效用 (A. A. N. Magro, Lynzi M. Robb, P. Pogorzelec, A. Slawin, G. Eastham, D. Cole-Hamilton, 2010).

异吲哚啉酮衍生物的合成

Shen 等人 (2013) 报道了通过涉及 2-甲酰基苯甲酸的三组分反应对异吲哚啉酮衍生物进行生态友好合成。该方法强调了 3-甲酰基-4-(甲氧羰基)苯甲酸衍生物在合成具有生物活性的化合物中的作用,通过利用水作为溶剂并产生与药物研究相关的产物,为绿色化学做出贡献 (S. Shen, Xingwen Sun, G. Lin, 2013).

利用光催化进行水净化

Matthews (1990) 探索了在近紫外光下使用 TiO2 悬浮液净化含有机污染物(包括苯甲酸衍生物)的水。该研究展示了光催化降解在环境清理中的潜力,其中 3-甲酰基-4-(甲氧羰基)苯甲酸衍生物作为模型化合物,用于理解污染物降解的机制 (R. W. Matthews, 1990).

作用机制

Target of Action

It is known that the compound is used as an intermediate in the synthesis of other compounds , suggesting that its primary role may be in facilitating chemical reactions.

Biochemical Pathways

It is used in the synthesis of other compounds , indicating that it may play a role in various biochemical pathways depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of 3-Formyl-4-(methoxycarbonyl)benzoic acid are likely influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .

属性

IUPAC Name |

3-formyl-4-methoxycarbonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-15-10(14)8-3-2-6(9(12)13)4-7(8)5-11/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHFSGQSNTXWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Bromophenyl)methyl]-6-chloropyridazine](/img/structure/B2589204.png)

![methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2589206.png)

![5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2589208.png)

![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2589214.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2589216.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589218.png)